molecular formula C21H34INO2 B12818980 (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate CAS No. 3486-38-2

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate

Cat. No.: B12818980
CAS No.: 3486-38-2
M. Wt: 459.4 g/mol
InChI Key: QJOWGAHHRDLCBC-UHFFFAOYSA-M
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Description

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate is a complex organic compound with a unique structure that combines both ammonium and glycolate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate typically involves a multi-step process. The initial step often includes the preparation of the ammonium iodide precursor, followed by the introduction of the glycolate moiety through a series of organic reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including solvent choice and temperature control, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different glycolate derivatives, while reduction can produce various ammonium compounds.

Scientific Research Applications

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ammonium iodide derivatives and glycolate esters, such as:

  • Diethyl(2-hydroxyethyl)methylammonium iodide
  • Alpha-phenylcyclohexaneglycolate
  • Methylammonium iodide derivatives

Uniqueness

(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate is unique due to its combined ammonium and glycolate functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3486-38-2

Molecular Formula

C21H34INO2

Molecular Weight

459.4 g/mol

IUPAC Name

2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C21H34NO2.HI/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19-20H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1

InChI Key

QJOWGAHHRDLCBC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-]

Origin of Product

United States

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